Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, commonly referred to as Flupyrazofos, is an organophosphorus compound characterized by a unique structural configuration. It features a pyrazole ring that is substituted with a phenyl group and a trifluoromethyl group, along with an oxy-thioxo-lambda5-phosphane moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 358.32 g/mol .
This compound is primarily recognized for its applications in agriculture as a pesticide, particularly targeting various pests while exhibiting low toxicity to non-target organisms. Its chemical structure contributes to its effectiveness in disrupting biological processes in pests.
These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.
Flupyrazofos exhibits significant biological activity as an insecticide and acaricide. Its mechanism of action primarily involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and eventual death of the pest .
Additionally, studies have indicated that Flupyrazofos has a relatively low toxicity profile for mammals and beneficial insects, making it a favorable option for integrated pest management strategies .
The synthesis of Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane typically involves several key steps:
These steps may vary based on specific laboratory protocols and desired purity levels.
Flupyrazofos is primarily utilized in agricultural settings as:
Its application extends beyond agriculture into research settings where it serves as a model compound for studying organophosphate chemistry.
Research has shown that Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane interacts with several biological systems:
Several compounds share structural similarities with Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isopyrazam | Similar pyrazole structure | Different substituents affecting potency |
| Penflufen | Contains a trifluoromethyl group | Used primarily as a fungicide |
| Imidacloprid | Neonicotinoid class | Acts on different neuroreceptors |
Flupyrazofos stands out due to its unique combination of both pyrazole and phosphane functionalities, which enhances its insecticidal properties while maintaining lower toxicity profiles compared to other similar compounds .